4-[4-(Dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-[4-(Dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a benzoyl moiety, which is further connected to a spirocyclic structure containing both oxygen and nitrogen atoms. The presence of these functional groups and the spirocyclic framework endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dimethylamino benzoyl precursor, which is then subjected to a series of reactions to introduce the spirocyclic structure. Key steps in the synthesis may include:
Formation of the Dimethylamino Benzoyl Precursor: This step involves the reaction of dimethylamine with a benzoyl chloride derivative under basic conditions to form the dimethylamino benzoyl compound.
Construction of the Spirocyclic Framework: The precursor is then reacted with appropriate reagents to form the spirocyclic structure. This may involve cyclization reactions using reagents such as diethyl oxalate and amines under controlled conditions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
4-[4-(Dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activity or receptor binding.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino group and the spirocyclic structure can influence its binding affinity and specificity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-(Dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include:
- 4-[4-(Dimethylamino)benzoyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 4-[4-(Dimethylamino)benzoyl]-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-Benzyl-4-[4-(Dimethylamino)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the dimethylamino benzoyl group with the spirocyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-19(2)14-8-6-13(7-9-14)16(21)20-15(17(22)23)12-24-18(20)10-4-3-5-11-18/h6-9,15H,3-5,10-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYGMKZQHJQBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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